molecular formula C13H9Cl2NO B195803 2-((2,6-Dichlorophenyl)amino)benzaldehyde CAS No. 22121-58-0

2-((2,6-Dichlorophenyl)amino)benzaldehyde

Cat. No. B195803
CAS RN: 22121-58-0
M. Wt: 266.12 g/mol
InChI Key: MILOIOYXRHLAAH-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorophenyl)amino)benzaldehyde is a pharmaceutical impurity standard . It is also known as Diclofenac Sodium Impurity B . It belongs to the family of Non-steroidal anti-inflammatory drugs (NSAIDs) .


Molecular Structure Analysis

The molecular formula of 2-((2,6-Dichlorophenyl)amino)benzaldehyde is C13H9Cl2NO . Its molecular weight is 266.12 . The SMILES string representation is ClC1=C(NC2=CC=CC=C2C=O)C(Cl)=CC=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((2,6-Dichlorophenyl)amino)benzaldehyde include a molecular weight of 266.12 and a molecular formula of C13H9Cl2NO . The compound is an impurity standard with an assay of ≥98.0% (HPLC) .

Scientific Research Applications

Solid-State Characterization

2-((2,6-Dichlorophenyl)amino)benzaldehyde (DCABA) has been extensively studied for its solid-state properties. Unlike diclofenac acid, which has three known polymorphs, DCABA exhibits only one crystalline form. This form was characterized using various spectroscopic and spectrometric methods, including IR, Raman, UV–vis spectroscopy, and powder X-ray diffraction (PXRD). Differential scanning calorimetry (DSC) was used to study its thermal behavior, and theoretical studies like Hirshfeld surface analysis provided insights into the stability of the crystal and the possibility of additional polymorphs. Such characterizations are crucial for fast and accurate identification of DCABA in dosage forms and environmental samples (Chen et al., 2017).

Synthesis of Biologically Active Intermediates

DCABA serves as an important intermediate in synthesizing biologically active intermediates, especially in anticancer drugs. A study detailed a rapid and efficient method to synthesize compound 1a-1b, starting from 2-chloronicotinic acid and 4-substituted anilines, involving nucleophilic substitution, reduction, and oxidation reactions. The synthesized compounds were confirmed using H NMR and MS spectrum, optimizing the synthetic method and achieving a total yield of 59.49% (Duan et al., 2017).

Polymorphism and Cocrystal Salt Formation

The polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug and an analog of DCABA, has been explored to study the effects of double Cl-CH3 exchange (Zhoujin et al., 2022).

Catalytic Enantioselective Addition

Lithium perchlorate-induced ring opening with secondary amines, including DCABA, showed promise in catalytically inducing the addition of diethylzinc to benzaldehyde with high enantioselectivity (Solà et al., 1998).

Oxidation of Benzyl Alcohol to Benzaldehyde

DCABA's derivatives have applications in the oxidation of benzyl alcohol to benzaldehyde, a process crucial in various industries including cosmetics, perfumery, and pharmaceuticals. Enhanced acidity of catalysts in this process can increase benzyl alcohol conversion significantly without affecting benzaldehyde selectivity (Sharma et al., 2012).

Synthesis of Aromatic Aldehydes

DCABA derivatives have been used as fluorogenic reagents for aromatic aldehydes, demonstrating their utility in spectrofluorimetry and liquid chromatography (Nohta et al., 1993).

properties

IUPAC Name

2-(2,6-dichloroanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOIOYXRHLAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176642
Record name 2-((2,6-Dichlorophenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,6-Dichlorophenyl)amino)benzaldehyde

CAS RN

22121-58-0
Record name 2-((2,6-Dichlorophenyl)amino)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022121580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2,6-Dichlorophenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,6-DICHLOROPHENYL)AMINO)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9218J5N522
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
P Chen, Y Jin, P Zhou, S Parkin… - Journal of the …, 2017 - Wiley Online Library
The solid‐state properties of 2‐[(2,6‐dichlorophenyl)amino]‐benzaldehyde ( DCABA ) were investigated. Unlike its precursor diclofenac acid, for which three polymorphs are currently …
Number of citations: 5 onlinelibrary.wiley.com
MJ Galmier, B Bouchon, JC Madelmont… - … of pharmaceutical and …, 2005 - Elsevier
The degradation products of diclofenac in aqueous dosage form in accelerated storage conditions were characterized by electrospray ionization–ion trap mass spectrometry (ESI–MS). …
Number of citations: 65 www.sciencedirect.com
A Ameri, M Shakibaie, M Pournamdari, A Ameri… - … of Photochemistry and …, 2020 - Elsevier
The resistance of diclofenac (DCF), one of the most popular nonsteroidal anti-inflammatory drugs, to biodegradation processes and its abundance in the aquatic environment made it an …
Number of citations: 34 www.sciencedirect.com
QM Al-Khawlani, AKK Alzomor… - Peer Review Under …, 2018 - researchgate.net
The aim of this study is to evaluate the quality of ten brands diclofenac sodium ampoule marketed in Yemen. Each brand was tested according the pharmacopeia's requirements of …
Number of citations: 2 www.researchgate.net
M Ahuja, AS Dhake, SK Sharma, DK Majumdar - Yakugaku Zasshi, 2009 - jstage.jst.go.jp
Various aqueous and oily diclofenac ophthalmic formulations were subjected to accelerated and long term stability studies. Degradation of diclofenac was found to follow ˆrst-order …
Number of citations: 12 www.jstage.jst.go.jp
W Parys, A Pyka-Pająk, M Dołowy - Pharmaceuticals, 2019 - mdpi.com
Diclofenac belongs to the drug class non-steroidal anti-inflammatory drugs widely used in Europe as well as all over the world. Thus, it is important to conduct research on its quality …
Number of citations: 11 www.mdpi.com
Y Li, Y Tao, Y Zhoujin, F Zhao, PY Liang, S Parkin… - …, 2023 - pubs.rsc.org
Substituent size and isomerization play an important role in the polymorphism of 2-(naphthalen-n-ylamino)-benzoic acids (n = 1, 2; 2-NBAs) as each of the two previously investigated 2-…
Number of citations: 0 pubs.rsc.org
SK Alharbi, AJ Ansari, LD Nghiem, WE Price - Process Safety and …, 2022 - Elsevier
Ozone and UV photolysis can be effective for the treatment of pharmaceuticals in wastewater, however, these processes can result in the formation of potentially toxic transformation …
Number of citations: 8 www.sciencedirect.com
M Liu, G Shen, Z Yuan, S Parkin, F Yu… - Crystal Growth & …, 2018 - ACS Publications
To gain understanding of how the variation in local weak interactions influences intermolecular interactions and subsequent crystal packing, four analogues of 2-(3-chloro-2-methyl-…
Number of citations: 8 pubs.acs.org
A Bierstedt, Y You, S van Wasen… - Analytical …, 2019 - ACS Publications
An airborne high repetition rate laser-induced plasma was applied as a versatile ambient ionization source for mass-spectrometric determinations of polar and nonpolar analytes in …
Number of citations: 8 pubs.acs.org

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